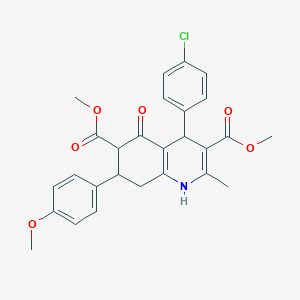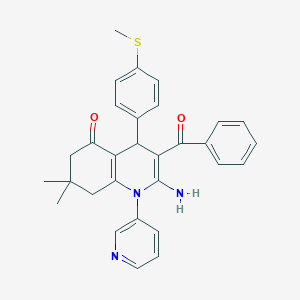![molecular formula C22H19ClN4O B283907 6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit potent antioxidant and anti-inflammatory activities. It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent biological activities and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on 6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include further studies on its mechanism of action, optimization of its synthesis method to improve yield and purity, and development of novel derivatives with improved biological activities. In addition, this compound can be studied for its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and inflammatory bowel disease.
Conclusion:
In conclusion, 6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. Further research on this compound can lead to the development of novel drugs with improved biological activities and potential applications in the treatment of various diseases.
合成法
The synthesis of 6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported using various methods. One of the most commonly used methods involves the reaction of 4-(4-isopropylphenyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carbonitrile with 4-chlorobenzaldehyde in the presence of ammonium acetate and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. This method has been reported to yield the compound in good yields and high purity.
科学的研究の応用
6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied extensively for its potential applications in various fields of scientific research. This compound has been reported to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C22H19ClN4O |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
6-amino-3-(4-chlorophenyl)-4-(4-propan-2-ylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19ClN4O/c1-12(2)13-3-5-14(6-4-13)18-17(11-24)21(25)28-22-19(18)20(26-27-22)15-7-9-16(23)10-8-15/h3-10,12,18H,25H2,1-2H3,(H,26,27) |
InChIキー |
GYNDVDIGAHLMPK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



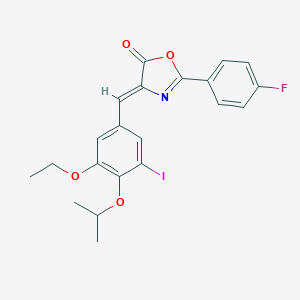

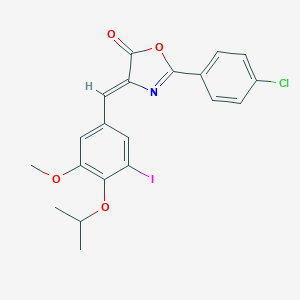
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283829.png)
![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B283831.png)
![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
![5-acetyl-4-[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]-6-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B283834.png)
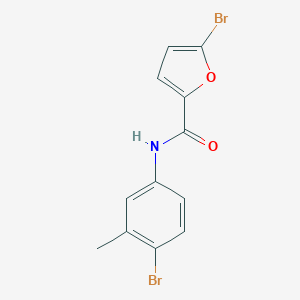
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)
